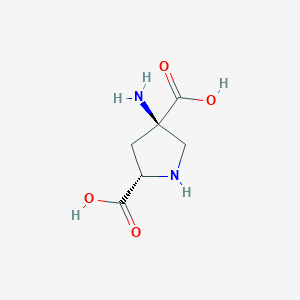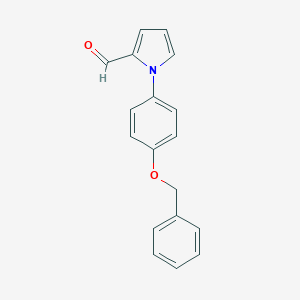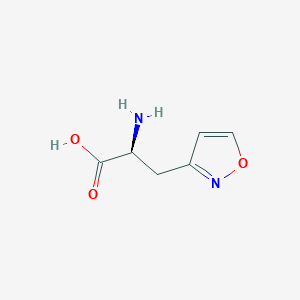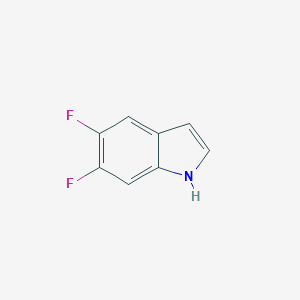
5,6-Difluoroindole
Overview
Description
Synthesis Analysis
The synthesis of 5,6-Difluoroindole and its derivatives involves various methodologies, including palladium-catalyzed coupling and ring-closing reactions. For instance, liquid crystal compounds with a 5,6-difluorobenzofuran core were synthesized through palladium-catalyzed coupling, demonstrating the adaptability of fluoroindole structures in synthesizing complex molecules with broad nematic ranges and high dielectric anisotropies, suggesting potential applications in display devices (Li et al., 2020).
Molecular Structure Analysis
The molecular structure of 5,6-Difluoroindole and related compounds shows significant influence from the presence of fluorine atoms. Fluorine's high electronegativity and small size allow for the formation of highly stable and compact molecular structures. Studies on various fluorinated molecules reveal that fluorocarbon substituents can induce strong intermolecular interactions and phase separation between aromatic cores and fluorocarbon chains, affecting the molecular and solid-state properties of these compounds (Facchetti et al., 2004).
Chemical Reactions and Properties
5,6-Difluoroindole exhibits unique chemical reactions due to the presence of fluorine. The fluorine atoms significantly influence the compound's reactivity, enabling specific chemical transformations that are not feasible with non-fluorinated indoles. For example, the synthesis of difluoromethylene-containing 1,2,4-Oxadiazole compounds through reactions of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds demonstrates the unique reactivity conferred by the difluoro groups (Yang et al., 2007).
Physical Properties Analysis
The physical properties of 5,6-Difluoroindole derivatives, such as their solid-state fluorescence efficiencies and phase behaviors, are profoundly affected by fluorination. For instance, fluorinated derivatives exhibit high solid-state fluorescence efficiencies, a feature that is quite surprising given the strong intermolecular interactions present. These findings suggest potential applications in optoelectronic devices (Facchetti et al., 2004).
Chemical Properties Analysis
The chemical properties of 5,6-Difluoroindole, such as its electron affinity, bond dissociation energies, and reactivity towards various chemical reagents, are significantly influenced by the difluoro substitution. The presence of fluorine atoms not only enhances the molecule's oxidation potential but also affects its Lewis acidity and reactivity towards nucleophiles. Research into transition metal hexafluorides highlights the extraordinary oxidizer and Lewis acid properties of fluorinated compounds, underscoring the potential utility of 5,6-Difluoroindole in various chemical reactions (Craciun et al., 2010).
Scientific Research Applications
Synthetic Chemistry and Material Science
- Li et al. (2019) conducted a study on the chemical composition of soft coral, leading to the discovery of new compounds with significant inhibitory activity. This research highlights the potential of marine-derived compounds, like those structurally similar to 5,6-difluoroindole, in the development of new materials and bioactive agents (Li et al., 2019).
- Ochiai et al. (2007) explored synthetic methodologies that could be applicable to the synthesis of compounds like 5,6-difluoroindole, demonstrating the importance of these compounds in organic synthesis and material science (Ochiai et al., 2007).
- The work of Silvestri et al. (2004) on synthetic approaches to difluoroindolecarboxylic acid ethyl esters shows the importance of 5,6-difluoroindole derivatives in chemical synthesis and their potential applications in various fields (Silvestri et al., 2004).
Biomedical Research
- Bienvenu and Cadet (1996) focused on the synthesis and study of compounds structurally related to 5,6-difluoroindole, which are important for understanding biochemical processes and developing pharmaceuticals (Bienvenu & Cadet, 1996).
- Lin et al. (2011) developed an efficient difluorohydroxylation method for substituted indoles, highlighting the relevance of 5,6-difluoroindole and its derivatives in medicinal chemistry (Lin et al., 2011).
Advanced Material Applications
- Research by Li et al. (2020) on new liquid crystal compounds with a core structure related to 5,6-difluoroindole indicates the potential of these compounds in the development of advanced materials for display technologies (Li et al., 2020).
Environmental and Biological Applications
- Tseng et al. (2014) investigated the biotransformation of fluorotelomer alcohols by fungi, which could be relevant for understanding the environmental impact and degradation pathways of compounds structurally similar to 5,6-difluoroindole (Tseng et al., 2014).
Safety And Hazards
properties
IUPAC Name |
5,6-difluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVSNMPGFSFANR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381099 | |
| Record name | 5,6-Difluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Difluoroindole | |
CAS RN |
169674-01-5 | |
| Record name | 5,6-Difluoro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169674-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Difluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Difluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

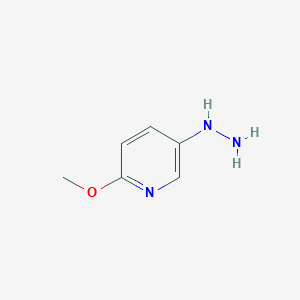
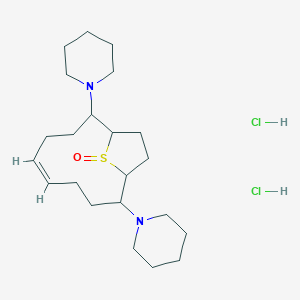
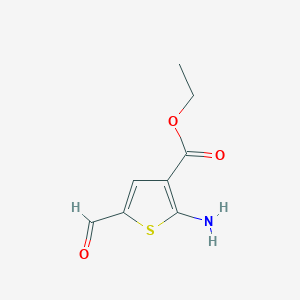
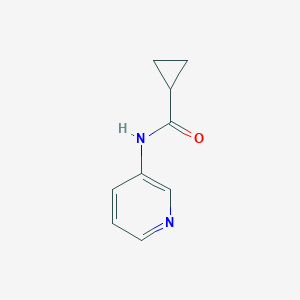
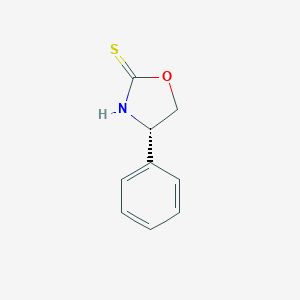
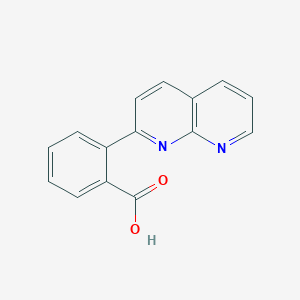
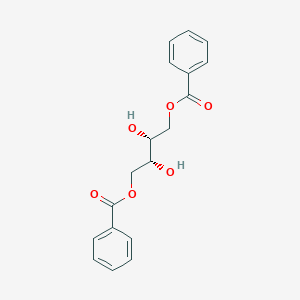

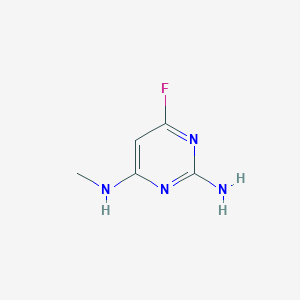
![Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67162.png)
![Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B67163.png)
